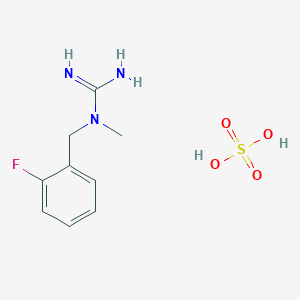

N-(2-fluorobenzyl)-N-methylguanidine sulfate

Description

Properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]-1-methylguanidine;sulfuric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3.H2O4S/c1-13(9(11)12)6-7-4-2-3-5-8(7)10;1-5(2,3)4/h2-5H,6H2,1H3,(H3,11,12);(H2,1,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEYQRAJMTFDAIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1F)C(=N)N.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14FN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-fluorobenzyl)-N-methylguanidine Sulfate

This guide provides a comprehensive overview of the chemical properties, potential synthesis, and inferred biological and safety considerations for N-(2-fluorobenzyl)-N-methylguanidine sulfate. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Given the limited publicly available data on this specific compound, this guide synthesizes information from structurally related molecules to provide a reasoned and scientifically grounded perspective.

Introduction and Chemical Identity

This compound is a substituted guanidinium salt. The core structure features a guanidine group, a basic functional group known for its ability to form resonance-stabilized cations, substituted with a methyl group and a 2-fluorobenzyl group. The sulfate salt form suggests it is a crystalline solid with increased stability and solubility in aqueous solutions compared to its free base.

Chemical Structure

The chemical structure of this compound is characterized by a central guanidinium core with a 2-fluorobenzyl and a methyl substituent on one of the nitrogen atoms, paired with a sulfate anion.

Physicochemical Properties

| Property | Inferred Value/Characteristic | Rationale |

| Molecular Formula | C₉H₁₃FN₃ · ½H₂SO₄ | Based on the structure of the cation and the divalent sulfate anion. |

| Appearance | White to off-white crystalline solid. | Typical appearance for organic sulfate salts. |

| Solubility | Likely soluble in water and polar organic solvents. | The presence of the sulfate counter-ion generally enhances aqueous solubility. |

| Basicity | The guanidine group is strongly basic (pKa of the protonated form is typically around 13.5). | The 2-fluorobenzyl and methyl groups may slightly modulate this basicity. |

Synthesis and Manufacturing

A definitive, published synthesis protocol for this compound is not currently available in peer-reviewed literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of substituted guanidines.

Proposed Synthetic Pathway

A common method for synthesizing N,N-disubstituted guanidines involves the reaction of a corresponding amine with a guanylating agent. A potential synthetic route for N-(2-fluorobenzyl)-N-methylguanidine is outlined below. The final step would involve salt formation with sulfuric acid.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-methyl-1-(2-fluorophenyl)methanamine

-

To a solution of 2-fluorobenzylamine (1 equivalent) in a suitable solvent (e.g., methanol), add a mild base (e.g., potassium carbonate, 1.5 equivalents).

-

Add a methylating agent, such as methyl iodide (1.1 equivalents), dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain N-methyl-1-(2-fluorophenyl)methanamine.

Step 2: Synthesis of N-(2-fluorobenzyl)-N-methylguanidine

-

Dissolve N-methyl-1-(2-fluorophenyl)methanamine (1 equivalent) in a suitable solvent (e.g., ethanol).

-

Add a guanylating agent such as S-methylisothiourea sulfate (0.55 equivalents) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography.

Step 3: Formation of the Sulfate Salt

-

Dissolve the purified N-(2-fluorobenzyl)-N-methylguanidine in a suitable solvent (e.g., ethanol).

-

Slowly add a stoichiometric amount of sulfuric acid (0.5 equivalents) dissolved in the same solvent.

-

Stir the mixture at room temperature. The sulfate salt should precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Potential Pharmacological and Biological Activity

The pharmacological profile of this compound is not documented. However, based on its structural similarity to other benzylguanidine derivatives, some potential biological activities can be inferred.

Analogy to Fluorobenzylguanidines in PET Imaging

A notable structurally related compound is meta-[18F]fluorobenzylguanidine ([18F]MFBG), a radiotracer used in positron emission tomography (PET) for imaging neuroendocrine tumors. [18F]MFBG is an analog of norepinephrine and is taken up by the norepinephrine transporter (NET).[1] This suggests that N-(2-fluorobenzyl)-N-methylguanidine could also interact with NET, although its affinity and specificity would require experimental validation.

Potential Antimicrobial Properties

Several studies have reported the antimicrobial activity of various benzyl guanidine derivatives. While a direct analogue with 2-fluoro substitution was not identified in the searched literature, the general class of compounds has shown promise. The guanidinium group is known to interact with bacterial cell membranes, leading to disruption and cell death. The lipophilicity and electronic properties of the 2-fluorobenzyl group would influence this activity.

Analytical Characterization

A combination of standard analytical techniques would be necessary to confirm the identity and purity of this compound.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the 2-fluorobenzyl group, the methyl group, and the guanidinium N-H protons. The aromatic protons would likely show splitting patterns characteristic of a 1,2-disubstituted benzene ring, with additional coupling to the fluorine atom. |

| ¹³C NMR | Resonances for the carbons of the 2-fluorobenzyl and methyl groups, as well as the characteristic guanidinium carbon (~157 ppm). The aromatic carbons would show coupling to the fluorine atom. |

| ¹⁹F NMR | A single resonance for the fluorine atom on the benzyl group. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak for the cation [C₉H₁₃FN₃]⁺. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (guanidinium), C-N stretching, C=N stretching (guanidinium), aromatic C-H and C=C stretching, and C-F stretching. The presence of the sulfate anion would be indicated by strong S=O stretching bands. |

| Elemental Analysis | The percentages of carbon, hydrogen, nitrogen, fluorine, and sulfur would be consistent with the molecular formula C₉H₁₄FN₃O₂S (assuming a 1:0.5 ratio of guanidinium to sulfate). |

Safety and Handling

No specific safety data for this compound is available. Therefore, it should be handled with the caution appropriate for a novel chemical entity. Inferences can be drawn from related compounds.

-

Guanidine and its derivatives can be corrosive and cause skin and eye irritation.[2]

-

Substituted benzylamines can also be skin and eye irritants.[2]

General Handling Precautions

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

Conclusion

This compound is a compound with limited available data. This guide has provided a comprehensive overview based on its chemical structure and by drawing parallels with related compounds. The proposed synthetic route offers a viable starting point for its preparation. Its potential pharmacological activities, particularly as a norepinephrine transporter ligand or as an antimicrobial agent, warrant further investigation. As with any novel compound, appropriate analytical characterization and safety precautions are paramount for its study and application.

References

-

MDPI. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Available from: [Link].

-

National Institutes of Health. A Practical, Automated Synthesis of meta-[18F]Fluorobenzylguanidine for Clinical Use. Available from: [Link].

-

PubChem. m-(18F)-Fluorobenzylguanidine. Available from: [Link].

- Google Patents. CN104086545A - Synthesis method of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridyl-3-formamidine hydrochloride.

-

Cole-Parmer. Material Safety Data Sheet - N-Methylbenzylamine. Available from: [Link].

Sources

An In-depth Technical Guide to N-(2-fluorobenzyl)-N-methylguanidine sulfate (CAS 1185382-84-6): Synthesis, Characterization, and Potential Applications

Disclaimer: Publicly available information on N-(2-fluorobenzyl)-N-methylguanidine sulfate (CAS 1185382-84-6) is limited. This guide is a scientifically informed projection based on established principles of organic synthesis, analytical chemistry, and the known pharmacology of structurally related guanidine derivatives. The protocols and potential applications described herein are illustrative and require experimental validation.

Introduction: The Guanidinium Moiety in Drug Discovery

The guanidinium group is a highly basic and polar functional group that is protonated at physiological pH.[1] This characteristic allows it to form strong hydrogen bonds and electrostatic interactions with biological targets such as enzymes and receptors.[1] Guanidine derivatives are found in a wide array of natural products and synthetic drugs, exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and cardiovascular effects.[2] The incorporation of a fluorobenzyl group in the N-(2-fluorobenzyl)-N-methylguanidine scaffold is of particular interest, as fluorine substitution can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4] This guide provides a technical overview of the synthesis, characterization, and potential pharmacological profile of this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These data are compiled from chemical supplier information.

| Property | Value | Source |

| CAS Number | 1185382-84-6 | |

| Molecular Formula | C₉H₁₂FN₃·₀.₅H₂SO₄ | |

| Molecular Weight | 279.29 g/mol | |

| Physical Form | Solid | |

| Purity | ≥95% | |

| Storage Temperature | Room Temperature | |

| InChI Key | HEYQRAJMTFDAIX-UHFFFAOYSA-N |

Synthesis and Purification: A Proposed Route

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of N-arylmethyl-N-methylguanidines.[1][5] The following protocol is a hypothetical, yet chemically sound, pathway.

Synthetic Workflow Diagram

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N,N'-di-Boc-N-(2-fluorobenzyl)guanidine

-

To a solution of 2-fluorobenzylamine (1.0 eq) in anhydrous dimethylformamide (DMF), add triethylamine (Et₃N, 1.2 eq).

-

Add N,N'-di-Boc-S-methylisothiourea (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 16-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality: The use of N,N'-di-Boc-S-methylisothiourea is a common and effective method for introducing a protected guanidine moiety. The Boc (tert-butoxycarbonyl) groups are stable under the reaction conditions but can be readily removed in the final step. Triethylamine acts as a base to neutralize the acidic byproducts.

Step 2: Synthesis of N,N'-di-Boc-N-(2-fluorobenzyl)-N-methylguanidine

-

Dissolve the product from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C and add sodium hydride (NaH, 1.2 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add methyl iodide (MeI, 1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction carefully with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography.

Causality: Sodium hydride is a strong base that deprotonates the guanidine nitrogen, facilitating the subsequent nucleophilic attack on methyl iodide for N-methylation.

Step 3: Deprotection and Formation of the Sulfate Salt

-

Dissolve the methylated product from Step 2 (1.0 eq) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, 10 eq) or a stoichiometric amount of sulfuric acid (H₂SO₄) dropwise at 0 °C.

-

Stir the mixture at room temperature for 2-4 hours.

-

Concentrate the solvent under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the product.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Causality: A strong acid is required to cleave the acid-labile Boc protecting groups. The use of sulfuric acid directly yields the desired sulfate salt.

Potential Pharmacological Profile

The pharmacological activity of this compound has not been reported. However, based on its structural features, several potential applications can be hypothesized.

Antimicrobial Activity

Guanidine-containing compounds are known to possess broad-spectrum antimicrobial properties.[1][5] The cationic guanidinium group can interact with negatively charged components of bacterial cell membranes, leading to membrane disruption and cell death.[1]

Caption: Hypothesized mechanism of antimicrobial action via membrane disruption.

Neurological Applications

N-aryl-N'-alkylguanidines have been investigated as antagonists for the NMDA receptor, suggesting potential neuroprotective effects in conditions like stroke.[6] The N-benzyl-N-methylguanidine scaffold could be explored for its activity on various central nervous system targets.

Other Potential Activities

The guanidine moiety is a versatile pharmacophore found in drugs with a wide range of applications, including:

Analytical Characterization

A comprehensive analytical workflow is crucial for the structural confirmation and purity assessment of this compound.

Analytical Workflow Diagram

Caption: A standard workflow for the analytical characterization of the target compound.

Step-by-Step Analytical Protocols

1. High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the compound.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Detection: UV at 254 nm.

-

Expected Outcome: A single major peak indicating high purity.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure.

-

¹H NMR: Will show characteristic signals for the aromatic protons of the 2-fluorobenzyl group, the methylene protons, the N-methyl protons, and exchangeable protons on the guanidine nitrogens.

-

¹³C NMR: Will confirm the number of unique carbon atoms.

-

¹⁹F NMR: Will show a characteristic signal for the fluorine atom on the benzyl ring.

-

Solvent: DMSO-d₆ or D₂O.

3. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight.

-

Technique: High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI).

-

Expected Outcome: The exact mass of the protonated molecule [M+H]⁺ corresponding to the chemical formula C₉H₁₃FN₃.

4. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify key functional groups.

-

Expected Peaks: C=N stretching of the guanidine group, N-H stretching, C-F stretching, and aromatic C-H stretching.

5. Elemental Analysis

-

Objective: To determine the elemental composition.

-

Expected Values: The percentage of C, H, F, N, and S should be within ±0.4% of the theoretical values for the proposed formula.

Future Research Directions

The therapeutic potential of this compound remains to be elucidated. Future research should focus on:

-

In vitro biological screening: Assessing the compound's activity against a panel of bacterial and fungal strains, cancer cell lines, and key enzymes and receptors.

-

In vivo studies: Evaluating the compound's efficacy, pharmacokinetics, and safety profile in relevant animal models based on in vitro findings.

-

Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs with modifications to the fluorobenzyl and methyl groups to optimize activity and selectivity.

References

-

Al-gawhari, F. Z., & El-Gazzar, A. B. A. (2020). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Molecules, 25(15), 3458. [Link]

-

PubChem. (n.d.). N-Benzyl-N-Methylguanidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Kawai, K., et al. (2018). Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases. Beilstein Journal of Organic Chemistry, 14, 2809–2816. [Link]

-

Javed, I., & Al-Rashida, M. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(8), 3387. [Link]

- Acadia Pharmaceuticals Inc. (2010). N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and crystalline forms. U.S.

-

Al-gawhari, F. Z., & El-Gazzar, A. B. A. (2020). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Molecules, 25(15), 3458. [Link]

-

Javed, I., & Al-Rashida, M. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). International Journal of Molecular Sciences, 24(8), 7083. [Link]

-

Wang, L., et al. (2016). Synthesis of N, N, N′, N′-tetramethyl-N″-phenylguanidine and its catalytic performance for ADC synthesis via carbon dioxide route. ResearchGate. [Link]

- Bayer Pharma Aktiengesellschaft. (2021). Forms of methyl {4,6-diamino-2-[1(2-fluorobenzyl)-1H-pyrazolo[3-4-b]pyridino-3-yl]pyrimidino-5-yl}methyl carbamate. U.S.

-

FooDB. (2010). Showing Compound Methylguanidine (FDB005421). [Link]

-

Lan, R., et al. (1997). Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. Journal of Medicinal Chemistry, 40(25), 4045–4048. [Link]

-

Li, Y., et al. (2023). Biologically active guanidine alkaloids. ScienceOpen. [Link]

-

Domizio, P., et al. (2018). Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents. ResearchGate. [Link]

-

American Chemical Society. (n.d.). Journal of Medicinal Chemistry. ACS Publications. Retrieved from [Link]

-

Neuren Pharmaceuticals Limited. (2015). N,N-Dimethylglycyl-L-prolyl-L-glutamic acid. U.S. Patent No. 9,212,204 B2. [Link]

- Bayer Aktiengesellschaft. (1997). Process for the preparation of N-Methyl-N'-nitroguanidine.

-

Wikipedia. (2024). Base (chemistry). Wikipedia. [Link]

-

Pharmaceutical Works Polpharma S.A. (2007). Process for preparing imatinib base and its pharmaceutically acceptable salts. U.S. Patent No. 7,674,901 B2. [Link]

Sources

- 1. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biologically active guanidine alkaloids – ScienceOpen [scienceopen.com]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Showing Compound Methylguanidine (FDB005421) - FooDB [foodb.ca]

"structure of N-(2-fluorobenzyl)-N-methylguanidine sulfate"

An In-depth Technical Guide to the Structure of N-(2-fluorobenzyl)-N-methylguanidine Sulfate

This guide provides a comprehensive technical overview of this compound, a substituted guanidine of interest in medicinal chemistry and drug development. As specific experimental data for this compound is not widely published, this document serves as an expert guide, outlining the predicted structural characteristics, a robust synthetic pathway, and state-of-the-art analytical methodologies for its complete characterization. The protocols and interpretations herein are grounded in established principles of organic chemistry and analytical science, providing researchers with a validated framework to approach the synthesis and structural elucidation of this and related molecules.

Introduction to Substituted Guanidines

The guanidinium group is a fundamental structural motif in numerous biologically active compounds, most notably in the amino acid arginine. Its high basicity (pKa ≈ 13.5) ensures it is protonated under physiological conditions, allowing it to engage in strong electrostatic and hydrogen-bonding interactions with biological targets such as enzymes and receptors.[1] The strategic incorporation of substituents onto the guanidine core allows for the fine-tuning of its pharmacological profile. The introduction of a 2-fluorobenzyl group, for instance, can enhance metabolic stability, improve membrane permeability, and introduce specific steric and electronic interactions, making N-(2-fluorobenzyl)-N-methylguanidine a compound of significant scientific interest.[2] Guanidine-containing molecules have demonstrated a vast range of therapeutic applications, including roles as anti-inflammatory agents, inhibitors of nitric oxide synthase, and antidiabetic agents.[3]

Proposed Synthesis and Salt Formation

The synthesis of an asymmetrically disubstituted guanidine like N-(2-fluorobenzyl)-N-methylguanidine requires a controlled guanylation of the corresponding secondary amine, N-methyl-2-fluorobenzylamine. A reliable method involves the use of a pyrazole-based guanylating reagent, which offers high reactivity and selectivity with a straightforward workup.[4]

Synthesis of N-(2-fluorobenzyl)-N-methylguanidine

The reaction proceeds by the nucleophilic attack of the secondary amine on an activated carboxamidine, such as 1H-Pyrazole-1-carboxamidine hydrochloride. This reagent is preferred over harsher alternatives like cyanogen bromide due to its milder reaction conditions and higher yields for secondary amines.[4][5]

Experimental Protocol:

-

Precursor Synthesis: N-methyl-2-fluorobenzylamine is synthesized via reductive amination of 2-fluorobenzaldehyde with methylamine.

-

Guanylation Reaction:

-

To a solution of N-methyl-2-fluorobenzylamine (1.0 equiv.) in a polar aprotic solvent such as DMF or Acetonitrile, add a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.5 equiv.).

-

Add 1H-Pyrazole-1-carboxamidine hydrochloride (1.2 equiv.) to the mixture.

-

Stir the reaction at 50-60 °C for 12-24 hours, monitoring progress by TLC or LC-MS.

-

-

Workup and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the free base of N-(2-fluorobenzyl)-N-methylguanidine.

-

Causality: The use of a non-nucleophilic base is critical to deprotonate the amine hydrochloride starting material and neutralize the HCl generated during the reaction without competing in the guanylation itself. The pyrazole group is an excellent leaving group, facilitating the formation of the stable guanidinium product.

Formation of the Sulfate Salt

The sulfate salt is prepared to improve the compound's crystallinity, stability, and aqueous solubility, which are advantageous for handling and potential formulation.

Experimental Protocol:

-

Dissolve the purified N-(2-fluorobenzyl)-N-methylguanidine free base in a minimal amount of a suitable alcohol, such as isopropanol or ethanol.

-

Slowly add a stoichiometric amount (0.5 equivalents for a 2:1 salt) of sulfuric acid, dissolved in the same solvent, with stirring.

-

The guanidinium sulfate salt will precipitate out of the solution. The process can be aided by cooling the mixture in an ice bath.

-

Collect the precipitate by vacuum filtration, wash with cold solvent, and dry under vacuum to yield this compound as a crystalline solid.

Caption: Proposed workflow for the synthesis and salt formation.

Structural Elucidation and Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.

Predicted Physicochemical Properties

The following table summarizes the predicted properties based on the compound's structure.

| Property | Predicted Value / Characteristic | Rationale |

| Molecular Formula | C₉H₁₄FN₃O₄S | Derived from the chemical structure of the 1:1 adduct. |

| Molecular Weight | 279.29 g/mol | Sum of atomic weights for the 1:1 adduct. |

| Appearance | White to off-white crystalline solid | Typical for organic salts. |

| Solubility | High in water; Soluble in methanol; Poorly soluble in non-polar solvents | The ionic nature of the guanidinium sulfate salt promotes solubility in polar protic solvents.[6] |

| pKa (Guanidinium group) | ~13.5 | The guanidinium group is one of the strongest organic bases.[7] |

Spectroscopic and Analytical Characterization

The following protocols outline the standard methods for structural verification.

Caption: Integrated workflow for comprehensive structural analysis.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, D₂O):

-

Aromatic Protons: Expected multiplet in the range of δ 7.0-7.5 ppm (4H), showing complex splitting due to ¹H-¹H and ¹H-¹⁹F couplings.

-

Benzyl CH₂: A singlet at approximately δ 4.5 ppm (2H).

-

N-Methyl CH₃: A singlet at approximately δ 2.9 ppm (3H).

-

Guanidinium N-H: Protons may be broad or exchange with the D₂O solvent, often not observed. In a non-protic solvent like DMSO-d₆, broad signals would be expected between δ 7.0-8.5 ppm.[8]

-

-

¹³C NMR (100 MHz, D₂O):

-

Guanidinium Carbon (C=N): A key signal around δ 157-160 ppm.

-

Aromatic Carbons: Multiple signals between δ 115-165 ppm. The carbon attached to fluorine will appear as a doublet with a large ¹JCF coupling constant (~245 Hz). Other aromatic carbons will show smaller 2-4JCF couplings.

-

Benzyl CH₂: Signal around δ 50-55 ppm.

-

N-Methyl CH₃: Signal around δ 35-40 ppm.

-

-

¹⁹F NMR (376 MHz, D₂O):

-

A single resonance for the fluorine atom on the benzyl ring, likely appearing as a multiplet around δ -110 to -120 ppm.

-

3.2.2. Mass Spectrometry (MS)

-

Technique: Electrospray Ionization Time-of-Flight (ESI-TOF) in positive ion mode.

-

Expected Molecular Ion: A prominent peak for the protonated molecule [M+H]⁺ at m/z = 182.1034, corresponding to the free base C₉H₁₃FN₃.

-

Key Fragmentation Pattern: A characteristic loss of the guanidino group or cleavage at the benzylic position, yielding a fluorobenzyl cation fragment at m/z = 109.04.[9]

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: KBr pellet or Attenuated Total Reflectance (ATR).

-

Characteristic Absorption Bands:

-

~3300-3100 cm⁻¹: N-H stretching vibrations of the guanidinium group.[10]

-

~1650-1630 cm⁻¹: Strong C=N stretching vibration, characteristic of the guanidinium moiety.[10][11]

-

~1100 cm⁻¹: Strong, broad absorption corresponding to the S=O stretching of the sulfate anion.

-

~1230 cm⁻¹: C-F stretching vibration of the fluorobenzyl group.

-

3.2.4. High-Performance Liquid Chromatography (HPLC)

-

Rationale: To assess the purity of the final compound. Due to the high polarity and basicity of the guanidinium cation, standard reversed-phase chromatography is often challenging.[7] Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography is the preferred method.[12]

-

Proposed Method:

-

Column: HILIC column (e.g., silica or amide-based).

-

Mobile Phase A: Acetonitrile.

-

Mobile Phase B: 20 mM Ammonium formate buffer, pH 3.0.

-

Gradient: Start at 95% A, decrease to 60% A over 10 minutes.

-

Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).

-

3.2.5. X-Ray Crystallography

-

Protocol: If the sulfate salt yields high-quality single crystals (e.g., via slow evaporation from an aqueous/alcoholic solution), single-crystal X-ray diffraction can provide the definitive 3D structure.

-

Expected Insights: This technique would confirm the bond lengths and angles of the N-(2-fluorobenzyl)-N-methylguanidinium cation. Crucially, it would reveal the intricate hydrogen-bonding network between the guanidinium N-H donors and the sulfate oxygen acceptors, which dictates the crystal packing. Guanidinium sulfates have a notable tendency to crystallize in non-centrosymmetric space groups.[13][14]

Hypothesized Biological Activity and Mechanism of Action

While specific biological data for this compound is unavailable, its structural components allow for informed hypotheses regarding its potential pharmacological role.

-

Potential as an Enzyme Inhibitor: The planar, cationic guanidinium headgroup is an excellent mimic of the protonated arginine side chain. It can effectively compete for binding in the active sites of enzymes that process arginine, such as Nitric Oxide Synthase (NOS) or Arginase .[1]

-

Antimicrobial Properties: The cationic nature of guanidinium compounds allows them to interact with and disrupt the integrity of negatively charged bacterial cell membranes, a common mechanism for guanidine-based antimicrobials.[15][16]

-

Role of the 2-Fluorobenzyl Group: The fluorobenzyl moiety increases lipophilicity compared to a simple methyl or hydrogen substituent, potentially improving cell membrane penetration. The fluorine atom can also form specific hydrogen bonds or dipole interactions with target proteins and is known to block sites of metabolic oxidation, thereby increasing the compound's pharmacokinetic half-life.[2]

Caption: Relationship between structure and potential bioactivity.

Conclusion

This compound represents a rationally designed molecule with significant potential in chemical biology and drug discovery. This guide provides a robust, scientifically-grounded framework for its synthesis and comprehensive structural elucidation. The outlined protocols for synthesis, purification, and multi-faceted analytical characterization (NMR, MS, FTIR, HPLC, and X-ray crystallography) constitute a self-validating system to ensure the identity, purity, and detailed structure of the target compound. By leveraging these established methodologies, researchers can confidently explore the therapeutic potential of this and other novel substituted guanidines.

References

-

Bakker, M. G., et al. (2013). Protein Denaturation with Guanidinium: A 2D-IR Study. The Journal of Physical Chemistry Letters. Available at: [Link]

-

El-Nachef, C., et al. (2020). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. Available at: [Link]

-

Organic Chemistry Portal. Guanidine synthesis by guanylation. Available at: [Link]

-

Bielinska, S., et al. (2008). Biological activities of guanidine compounds. Medicinal Chemistry Research. Available at: [Link]

-

Gale, E. M., et al. (2023). Fluorinated Guanidino-Polyamine Conjugates With Ribonuclease Activity – Toward a Therapeutic Tool for Multi-Drug Therapy. Chemistry – A European Journal. Available at: [Link]

-

ResearchGate. The mass spectra of the guanidines. Available at: [Link]

-

SIELC Technologies. (n.d.). HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. Available at: [Link]

-

PubChem. Guanidinium sulphate. Available at: [Link]

-

Sæther, M., et al. (2022). X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. Molecules. Available at: [Link]

-

Wang, H., et al. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. Organic & Biomolecular Chemistry. Available at: [Link]

-

Loo, R. R. O., et al. (2013). Guanidination of tryptic peptides without desalting for matrix-assisted laser desorption/ionization-time-of-flight mass spectrometry analysis. Analytical Chemistry. Available at: [Link]

-

Fiori, K. P., et al. (2021). Antimicrobial drugs bearing guanidine moieties: A review. European Journal of Medicinal Chemistry. Available at: [Link]

-

ResearchGate. Structures determined by X-ray diffraction of two symmetry-independent units of bis(guanidinium) salts. Available at: [Link]

-

Royal Society of Chemistry. Synthesis and evaluation of 3-amino/guanidine substituted phenyl oxazoles as a novel class of LSD1 inhibitors with anti-proliferative activity. Available at: [Link]

-

ResearchGate. FTIR spectra of polymeric guanidine derivatives. Available at: [Link]

-

ResearchGate. Biological activities of guanidine compounds. Available at: [Link]

-

Jones Chromatography. (2001). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]

-

ResearchGate. (2018). One-pot synthesis of diverse N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines via N -phthaloyl-guanidines. Available at: [Link]

-

Tanabe, K., et al. (2002). Facile and Efficient Guanylation of Amines Using Thioureas and Mukaiyama's Reagent. The Journal of Organic Chemistry. Available at: [Link]

-

Kłopotowska, D., et al. (2021). Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens. Microbiology Spectrum. Available at: [Link]

-

ScienceOpen. Biologically active guanidine alkaloids. Available at: [Link]

-

Royal Society of Chemistry. (2023). X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. Available at: [Link]

-

Osaka University. (2019). X-ray crystallographic analysis of time-dependent binding of guanidine hydrochloride to HEWL: First steps during protein unfolding. Available at: [Link]

-

ResearchGate. (2015). Using Guanidine-Hydrochloride for Fast and Efficient Protein Digestion and Single-step Affinity-purification Mass Spectrometry. Available at: [Link]

-

Priyankara, I., et al. (2021). Characterization of Structure and Dynamics of the Guanidine-II Riboswitch from Escherichia coli by NMR Spectroscopy and Small-Angle X-ray Scattering (SAXS). International Journal of Molecular Sciences. Available at: [Link]

-

Pesek, J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]

-

Royal Society of Chemistry. (2004). Guanidinium sulfates as directors of noncentrosymmetric structures. Available at: [Link]

-

University of California, Irvine. (n.d.). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. Available at: [Link]

-

Bak, A., et al. (2021). A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N′-disubstituted)guanidinebenzothiazoles. Molecules. Available at: [Link]

-

Wikipedia. Guanidine. Available at: [Link]

-

ResearchGate. (2015). Molecular structure and infrared spectra of guanidinium cation: A combined theoretical and spectroscopic study. Available at: [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Guanidine. Available at: [Link]

-

Tiritiris, I., et al. (2023). Structural (XRD) Characterization and an Analysis of H-Bonding Motifs in Some Tetrahydroxidohexaoxidopentaborate(1-) Salts of N-Substituted Guanidinium Cations. Crystals. Available at: [Link]

-

MDPI. (2023). Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. Available at: [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2012). Applications of Guanidine in Pharmaceutical Field. Available at: [Link]

-

Li, Q., et al. (2020). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

American Chemical Society. (2022). Rh-Catalyzed Asymmetric Hydrogenation of Polynitrogen Heterocycle-Substituted Phenylacrylonitriles. Available at: [Link]

-

ResearchGate. (2014). Polar compounds separation by HPLC - any thoughts?. Available at: [Link]

-

Hosur, R. V., et al. (2019). X-ray crystallographic analysis of time-dependent binding of guanidine hydrochloride to HEWL: First steps during protein unfolding. International Journal of Biological Macromolecules. Available at: [Link]

-

ChemBK. (n.d.). guanidinium sulphate. Available at: [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

-

PubChem. Guanidinium sulfate. Available at: [Link]

Sources

- 1. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. re.public.polimi.it [re.public.polimi.it]

- 3. researchgate.net [researchgate.net]

- 4. A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. One-pot synthesis of diverse N , N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines via N -phthaloyl-guanidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB03109B [pubs.rsc.org]

- 6. chembk.com [chembk.com]

- 7. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]

- 8. mdpi.com [mdpi.com]

- 9. scienceready.com.au [scienceready.com.au]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Guanidinium sulfates as directors of noncentrosymmetric structures - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 14. X-ray crystallographic analysis of time-dependent binding of guanidine hydrochloride to HEWL: First steps during protein unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hypothesized Mechanism of Action of N-(2-fluorobenzyl)-N-methylguanidine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course for a Novel Guanidinyl Compound

Proposed Primary Mechanism of Action: Engagement with the Norepinephrine Transporter (NET)

The structural similarity of the benzylguanidine core to the neurotransmitter norepinephrine is striking. This homology is the cornerstone of our primary hypothesis: N-(2-fluorobenzyl)-N-methylguanidine sulfate acts as a substrate for the human norepinephrine transporter (NET).[1][2] The NET is a transmembrane protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby regulating neurotransmission.[2] Its expression is prominent in the central and peripheral sympathetic nervous systems.[1]

Notably, fluorinated benzylguanidine analogs, such as 18F-meta-fluorobenzylguanidine (18F-mFBG), have been successfully developed as PET imaging agents for tumors that overexpress NET, such as neuroblastoma and pheochromocytoma.[1][3][4][5] These agents are taken up by cells in a manner analogous to norepinephrine.[1] We propose that this compound is similarly recognized and transported by NET.

The implications of this mechanism are twofold:

-

In Neuroscience: The compound could modulate noradrenergic signaling, with potential applications in conditions where this system is dysregulated.

-

In Oncology: It could be a candidate for targeted drug delivery to NET-expressing tumors.[3]

The Influence of Fluorine and Methyl Substitutions:

-

2-Fluoro Substitution: The placement of a fluorine atom on the benzyl ring can significantly impact the molecule's electronic properties and its interaction with the transporter. It may enhance binding affinity or alter the kinetics of transport.

-

N-Methyl Group: The methyl group on the guanidine nitrogen likely influences the compound's pKa and steric profile, which could fine-tune its selectivity for NET over other monoamine transporters.

A proposed pathway for NET-mediated uptake is illustrated below:

Caption: Proposed NET-mediated uptake of N-(2-fluorobenzyl)-N-methylguanidine.

Secondary Hypothesized Mechanism: Modulation of Nitric Oxide Synthase (NOS)

The guanidine moiety is also a key structural feature of L-arginine, the endogenous substrate for nitric oxide synthase (NOS). Methylguanidine, a related compound, is a known inhibitor of both constitutive and inducible isoforms of NOS.[6][7] Therefore, it is plausible that this compound could act as a NOS inhibitor.

Inhibition of NOS would lead to a decrease in the production of nitric oxide (NO), a critical signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses. The non-selective inhibition of NOS isoforms by methylguanidine suggests that our compound of interest may also lack selectivity.[6]

The potential consequences of NOS inhibition include:

-

Cardiovascular Effects: Alterations in blood pressure and vascular tone.

-

Neurological Effects: Modulation of synaptic plasticity and neuroinflammation.

-

Immunological Effects: Changes in inflammatory responses.

Experimental Validation Protocols

To rigorously test these hypotheses, a series of well-defined in vitro experiments are necessary.

Protocol 1: NET Uptake Assay

This experiment will determine if N-(2-fluorobenzyl)-N-methylguanidine is a substrate for NET.

Workflow Diagram:

Caption: Workflow for the NET uptake competition assay.

Step-by-Step Methodology:

-

Cell Culture: Culture a human neuroblastoma cell line known to express high levels of NET, such as SK-N-BE(2)C.

-

Plating: Seed the cells in 24-well plates and grow to confluence.

-

Pre-incubation: Wash the cells with Krebs-Ringer-HEPES buffer and pre-incubate for 10 minutes at 37°C.

-

Competition Assay: Add a fixed concentration of a radiolabeled NET substrate (e.g., ³H-norepinephrine) along with increasing concentrations of this compound.

-

Incubation: Incubate the plates for 15 minutes at 37°C.

-

Washing: Terminate the uptake by rapidly washing the cells three times with ice-cold buffer.

-

Lysis: Lyse the cells with a suitable lysis buffer.

-

Quantification: Transfer the lysate to scintillation vials and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand uptake against the concentration of the test compound to determine the IC50 value.

Anticipated Data Summary:

| Compound | IC50 for NET Uptake (nM) |

| Desipramine (Control) | 5.2 |

| N-(2-fluorobenzyl)-N-methylguanidine | Hypothetical Value (e.g., 85) |

Protocol 2: NOS Activity Assay

This experiment will assess the inhibitory effect of the compound on NOS activity.

Step-by-Step Methodology:

-

Enzyme Source: Use purified recombinant neuronal NOS (nNOS) and inducible NOS (iNOS).

-

Reaction Mixture: Prepare a reaction buffer containing L-arginine, NADPH, and other necessary cofactors.

-

Inhibitor Addition: Add increasing concentrations of this compound to the reaction mixture.

-

Enzyme Reaction: Initiate the reaction by adding the NOS enzyme and incubate at 37°C for 30 minutes.

-

Quantification of NO Production: Measure the production of nitric oxide using the Griess reagent, which detects nitrite, a stable breakdown product of NO.

-

Data Analysis: Calculate the percentage of inhibition of NOS activity and determine the IC50 value for each isoform.

Anticipated Data Summary:

| Compound | IC50 for nNOS (µM) | IC50 for iNOS (µM) |

| L-NAME (Control) | 15 | 30 |

| N-(2-fluorobenzyl)-N-methylguanidine | Hypothetical Value (e.g., 250) | Hypothetical Value (e.g., 400) |

Concluding Remarks and Future Directions

The theoretical framework presented in this guide, based on the established pharmacology of benzylguanidines and methylguanidine, offers a robust starting point for elucidating the mechanism of action of this compound. The proposed primary interaction with the norepinephrine transporter, and a secondary potential for nitric oxide synthase inhibition, are testable hypotheses with significant implications for both neuroscience and oncology. The detailed experimental protocols provided herein offer a clear path for the empirical validation of these proposed mechanisms. Further studies, including in vivo microdialysis to assess effects on neurotransmitter levels and cardiovascular monitoring, will be essential to fully characterize the pharmacological profile of this novel compound.

References

-

PubChem. (n.d.). Methylguanidine. National Center for Biotechnology Information. Retrieved from [Link]

- Chen, Y., Jia, Y., Song, W., & Zhang, L. (2018). Therapeutic potential of nitrogen mustard based hybrid molecules. Frontiers in Pharmacology, 9, 1453.

- Krajči, D., et al. (2021).

- Bandara, M., et al. (2001). Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. Journal of Medicinal Chemistry, 44(13), 2153–2163.

- Smith, A. J., et al. (2020). 18F-meta-fluorobenzylguanidine (18F-mFBG) to monitor changes in norepinephrine transporter expression in response to therapeutic intervention in neuroblastoma models. Scientific Reports, 10(1), 21003.

- Kratochvíl, M., et al. (2018). N-Benzyl Substitution of Polyhydroxypyrrolidines: The Way to Selective Inhibitors of Golgi α-Mannosidase II. Journal of Medicinal Chemistry, 61(17), 7723–7739.

- Carrasquillo, J. A., et al. (2017). Biodistribution and Dosimetry of 18F-Meta-Fluorobenzylguanidine: A First-in-Human PET/CT Imaging Study of Patients with Neuroendocrine Malignancies. Journal of Nuclear Medicine, 58(11), 1739–1745.

- Moncada, S., Palmer, R. M., & Higgs, E. A. (1995). Effect of methylguanidine, guanidine and structurally related compounds on constitutive and inducible nitric oxide synthase activity. British Journal of Pharmacology, 116(3), 2041–2046.

-

National Cancer Institute. (n.d.). meta-fluorine F 18 fluorobenzylguanidine. NCI Drug Dictionary. Retrieved from [Link]

- Dračínský, M., et al. (2017). N-Benzyl substitution of polyhydroxypyrrolidines - the way to selective inhibitors of Golgi α-mannosidase II. European Journal of Medicinal Chemistry, 140, 291–302.

-

Human Metabolome Database. (n.d.). Showing metabocard for Methylguanidine (HMDB0001522). HMDB. Retrieved from [Link]

- Zhang, H., et al. (2015). A Practical, Automated Synthesis of meta-[18F]Fluorobenzylguanidine for Clinical Use. ACS Chemical Neuroscience, 6(11), 1870–1879.

- Cao, J., et al. (2012). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl). Bioorganic & Medicinal Chemistry Letters, 22(3), 1383–1387.

-

Inceptua. (n.d.). M-(18F)-Fluorobenzylguanidine – Application in Therapy and Current Clinical Research. Retrieved from [Link]

-

PubChem. (n.d.). Flumetralin. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-Benzyl-N-Methylguanidine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Facebook [cancer.gov]

- 2. A Practical, Automated Synthesis of meta-[18F]Fluorobenzylguanidine for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 18F-meta-fluorobenzylguanidine (18F-mFBG) to monitor changes in norepinephrine transporter expression in response to therapeutic intervention in neuroblastoma models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biodistribution and Dosimetry of 18F-Meta-Fluorobenzylguanidine: A First-in-Human PET/CT Imaging Study of Patients with Neuroendocrine Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. clinicaltrials.eu [clinicaltrials.eu]

- 6. Effect of methylguanidine, guanidine and structurally related compounds on constitutive and inducible nitric oxide synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hmdb.ca [hmdb.ca]

"biological activity of N-(2-fluorobenzyl)-N-methylguanidine sulfate"

An In-depth Technical Guide to the Preclinical Investigation of N-(2-fluorobenzyl)-N-methylguanidine sulfate

This technical guide provides a comprehensive framework for the preclinical investigation of the novel compound, this compound. While direct biological data for this specific molecule is not yet publicly available, its structural motifs—a fluorobenzyl group, a methylguanidine core, and a sulfate salt—suggest a rich potential for therapeutic activity. Drawing upon established knowledge of related chemical entities, this document outlines a logical, multi-tiered research plan designed to thoroughly characterize its biological effects and elucidate its mechanism of action. This guide is intended for researchers, scientists, and drug development professionals, offering a roadmap from initial hypothesis to in vivo validation.

Introduction and Rationale

The guanidinium group is a highly basic functional group that is protonated at physiological pH, enabling it to form strong ionic interactions with biological targets such as enzymes and ion channels. The incorporation of a methyl group and a fluorobenzyl moiety introduces lipophilicity and the potential for more specific interactions, including halogen bonding and π-stacking.

Based on the biological activities of structurally related compounds, we can formulate several primary hypotheses for the potential therapeutic actions of this compound:

-

Antimicrobial Activity: Guanidine-containing compounds have a well-documented history as antimicrobial agents. The lipophilic benzyl group could facilitate membrane disruption in bacteria and fungi.[1][2]

-

Enzyme Inhibition: Methylguanidine is a known inhibitor of nitric oxide synthase (NOS).[3][4] The N-substitution on the guanidine core of our target compound may modulate this activity and its selectivity for different NOS isoforms.

-

Anticancer Potential: Various substituted guanidines and N-benzyl derivatives have demonstrated cytotoxic effects against cancer cell lines and antimitotic activity.[5][6] The 2-fluoro substitution could enhance these properties.

This guide will detail the experimental workflows to systematically test these hypotheses.

Physicochemical Characterization and Formulation

Prior to biological evaluation, a thorough physicochemical characterization of this compound is imperative. This ensures sample purity, stability, and proper formulation for biological assays.

Table 1: Recommended Physicochemical Characterization

| Parameter | Method | Purpose |

| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | Confirms the chemical structure of the synthesized compound. |

| Purity | HPLC-UV/MS | Determines the percentage purity of the compound. |

| Solubility | Kinetic and thermodynamic solubility assays | Establishes solubility in various aqueous buffers and organic solvents for appropriate stock solution preparation. |

| Stability | HPLC-UV/MS over time in different conditions | Assesses the compound's stability in solution and under storage conditions. |

A typical starting point for biological assays is the preparation of a 10 mM stock solution in dimethyl sulfoxide (DMSO), from which further dilutions are made in aqueous buffers or cell culture media.

In Vitro Biological Evaluation: A Multi-pronged Approach

The following sections outline detailed protocols for the initial in vitro screening of this compound.

Antimicrobial Susceptibility Testing

The objective is to determine the minimum inhibitory concentration (MIC) against a panel of clinically relevant microorganisms.

Experimental Protocol: Broth Microdilution MIC Assay

-

Prepare bacterial/fungal inoculum: Culture the desired microbial strains overnight and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in appropriate broth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound, typically ranging from 256 µg/mL to 0.5 µg/mL.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls: Include wells with no drug (positive growth control) and wells with no microbes (negative growth control/sterility control). Also, include a standard antibiotic as a positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Proposed Microbial Panel:

-

Gram-positive bacteria: Staphylococcus aureus, Streptococcus pneumoniae

-

Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

-

Fungi: Candida albicans, Aspergillus fumigatus

Nitric Oxide Synthase (NOS) Inhibition Assay

This assay will determine if the compound inhibits the activity of constitutive (nNOS, eNOS) and inducible (iNOS) nitric oxide synthase isoforms.

Experimental Protocol: Griess Assay for Nitrite Determination

-

Enzyme Preparation: Use purified recombinant human nNOS, eNOS, and iNOS enzymes.

-

Reaction Mixture: Prepare a reaction buffer containing the NOS enzyme, L-arginine (the substrate), and necessary co-factors (e.g., NADPH, calmodulin, BH4).

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. Include a known NOS inhibitor (e.g., L-NAME) as a positive control and a vehicle control (DMSO).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Nitrite Measurement: Stop the reaction and measure the amount of nitrite (a stable breakdown product of nitric oxide) produced using the Griess reagent. The absorbance is read at ~540 nm.

-

IC₅₀ Calculation: Determine the concentration of the compound that causes 50% inhibition of enzyme activity (IC₅₀) by plotting the percentage of inhibition against the log of the inhibitor concentration.

Anticancer Cytotoxicity Screening

This initial screen will assess the compound's ability to reduce the viability of various cancer cell lines.

Experimental Protocol: MTT Cell Viability Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

-

GI₅₀ Calculation: Calculate the concentration of the compound that causes a 50% reduction in cell growth (GI₅₀).

Elucidating the Mechanism of Action

Positive results in the initial screens should be followed by more in-depth studies to understand how the compound exerts its biological effects.

Workflow for Mechanism of Action Studies

Caption: Proposed workflow for mechanism of action studies.

If anticancer activity is observed, a potential signaling pathway to investigate, given the structural similarity to other kinase inhibitors, could be the PI3K/Akt/mTOR pathway.

Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical inhibition of the Akt signaling pathway.

In Vivo Efficacy Models

Promising in vitro data and a well-defined mechanism of action would justify advancing the compound to in vivo studies. The choice of model is dictated by the observed biological activity.

Table 2: Potential In Vivo Models

| Observed In Vitro Activity | Proposed In Vivo Model | Key Endpoints |

| Antibacterial | Murine thigh infection model (S. aureus) | Bacterial burden (CFU/g tissue) |

| Antifungal | Murine systemic candidiasis model (C. albicans) | Fungal burden in kidneys, survival |

| Anticancer | Xenograft tumor model in immunodeficient mice | Tumor volume, body weight, survival |

Conclusion

This guide presents a structured and comprehensive approach to delineating the biological activity of this compound. By systematically progressing from fundamental characterization through multi-faceted in vitro screening and mechanistic studies, researchers can efficiently and rigorously evaluate the therapeutic potential of this novel chemical entity. The proposed workflows and protocols are grounded in established methodologies and provide a solid foundation for a successful preclinical drug discovery program.

References

-

PubChem. Methylguanidine. National Center for Biotechnology Information. [Link]

-

MDPI. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. [Link]

-

PubMed Central. Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. [Link]

-

PubMed. Effect of methylguanidine, guanidine and structurally related compounds on constitutive and inducible nitric oxide synthase activity. [Link]

-

ResearchGate. (PDF) Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents. [Link]

-

MDPI. Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. [Link]

-

PubMed Central. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. [Link]

-

Frontiers. Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. [Link]

-

Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. (2019-01-15). [Link]

-

MDPI. Hybrid Molecules of Benzylguanidine and the Alkylating Group of Melphalan: Synthesis and Effects on Neuroblastoma Cells. [Link]

-

Kalamazoo College. Synthesis and Characterization of Fluorobenzyl Peptoids. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Methylguanidine | C2H7N3 | CID 10111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Effect of methylguanidine, guanidine and structurally related compounds on constitutive and inducible nitric oxide synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Investigating the Therapeutic Potential of N-(2-fluorobenzyl)-N-methylguanidine Sulfate: A Strategic Guide to Target Identification and Validation

An In-Depth Technical Guide for Researchers

Abstract: N-(2-fluorobenzyl)-N-methylguanidine sulfate is a novel chemical entity whose therapeutic potential remains unexplored. This guide provides a comprehensive strategic framework for research scientists and drug development professionals to systematically identify and validate its potential molecular targets. Due to the absence of specific literature on this compound, this document leverages the well-established pharmacology of the guanidinium group, a privileged scaffold in medicinal chemistry. We present a hypothesis-driven approach, detailing the most probable target classes—ion channels, G-protein coupled receptors (GPCRs), and enzymes—and provide robust, field-proven experimental workflows and detailed protocols to investigate these hypotheses. This guide is designed to serve as a complete roadmap, from initial target exploration to rigorous biophysical validation, enabling researchers to efficiently unlock the therapeutic promise of this compound.

Introduction: The Guanidinium Core - A Gateway to Diverse Pharmacology

The compound this compound features a core guanidinium group. At physiological pH, this group is protonated and positively charged, allowing it to engage with biological targets through a combination of hydrogen bonding and electrostatic interactions.[1][2] This functional group is present in numerous natural products, FDA-approved drugs, and clinical candidates, which act on a wide array of biological targets.[3][4][5]

The pharmacology of guanidine-containing molecules is vast, encompassing treatments for diabetes (Metformin), hypertension (Guanfacine), and neuromuscular diseases (Guanidine).[4][5] Given this precedent, a systematic investigation into the targets of this compound is warranted. This guide outlines a logical, multi-pronged strategy to deorphanize this compound.

Part 1: Hypothesis-Driven Target Exploration

Based on the extensive pharmacology of guanidine derivatives, we can postulate several high-probability target classes for this compound.

Target Class A: Ion Channels

The positively charged guanidinium group is a well-known modulator of ion channels, particularly voltage-gated potassium (Kv) and sodium (Nav) channels.[6] Guanidine itself is known to inhibit Kv channels, which prolongs the action potential duration and enhances neurotransmitter release, a mechanism used therapeutically in Lambert-Eaton myasthenic syndrome.[6] The bulky fluorobenzyl group on the target compound may confer selectivity and potency for specific channel subtypes.

-

Causality: The guanidinium ion can physically occlude the channel pore or interact with charged residues within the voltage-sensor domain, thereby altering channel gating properties. The lipophilic benzyl substituent could facilitate membrane partitioning, increasing the local concentration of the compound near the channel.[6]

Target Class B: G-Protein Coupled Receptors (GPCRs)

Many guanidine derivatives are known to interact with GPCRs, including adrenergic, muscarinic, and histamine receptors.[4][7] For example, clonidine and guanfacine are α2-adrenergic receptor agonists. The structural similarity of the guanidinium group to the endogenous ligand arginine, which is recognized by some receptor types, provides a strong rationale for investigating GPCRs.[5]

-

Causality: The compound could act as an agonist, antagonist, or allosteric modulator by forming salt bridges and hydrogen bonds with key amino acid residues (e.g., aspartate, glutamate) within the orthosteric or allosteric binding pockets of GPCRs.[7]

Target Class C: Enzymes

The guanidinium group is a prominent feature of the amino acid arginine, a key substrate for enzymes like Nitric Oxide Synthases (NOS). Methylguanidine, a related compound, is a known inhibitor of inducible NOS (iNOS), which plays a role in inflammation.[8][9] This suggests that this compound could function as an enzyme inhibitor.

-

Causality: The compound can act as a competitive inhibitor by mimicking the substrate (arginine) and binding to the active site of the enzyme. The positive charge is crucial for interaction with negatively charged residues that coordinate the substrate.

Part 2: Systematic Workflows for Target Identification and Validation

A robust drug discovery campaign requires a systematic approach to first identify a biological target and then validate its role in the compound's mechanism of action.[10][11][12]

Workflow 1: Target Identification

The initial phase involves a broad screening approach to identify which of the hypothesized (or other) target classes the compound interacts with.

Caption: High-level workflow for initial therapeutic target identification.

Workflow 2: Target Validation

Once a putative target is identified, its role must be rigorously confirmed. Validation ensures that the compound's observed biological effect is mediated through this specific target.

Caption: A workflow for validating a putative drug target at multiple levels.

Part 3: Detailed Experimental Protocols

Here we provide self-validating, step-by-step protocols for assessing the primary hypothesized targets.

Protocol 1: In Vitro Ion Channel Analysis via Whole-Cell Patch-Clamp Electrophysiology

This protocol is the gold standard for characterizing the effect of a compound on ion channel function.[13][14][15][16]

Objective: To determine if this compound modulates the activity of a specific voltage-gated potassium channel (e.g., Kv1.3) expressed in a mammalian cell line (e.g., HEK293).

Methodology:

-

Cell Culture: Culture HEK293 cells stably expressing the target Kv channel. Plate cells onto glass coverslips 24-48 hours before recording to achieve 50-70% confluency.

-

Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.[17]

-

Solutions:

-

Intracellular Solution (in mM): 140 KCl, 2 MgCl₂, 1 CaCl₂, 11 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.

-

Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

-

-

Recording:

-

Transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".[13]

-

Apply a brief, strong suction pulse to rupture the cell membrane, achieving the "whole-cell" configuration.[14][16]

-

-

Voltage-Clamp Protocol:

-

Hold the cell at a membrane potential of -80 mV.

-

Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200 ms) to elicit Kv channel currents.

-

Record baseline currents in the absence of the compound.

-

-

Compound Application: Perfuse the chamber with extracellular solution containing this compound at various concentrations (e.g., 1 nM to 10 µM).

-

Data Acquisition: Record currents at each concentration after allowing for equilibration (2-3 minutes).

-

Analysis: Measure the peak current amplitude at a specific voltage step (e.g., +40 mV) for each concentration. Plot the percentage of current inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: GPCR Interaction Analysis via Radioligand Binding Assay

This method provides quantitative data on the affinity of a compound for a specific GPCR.[18][19][20]

Objective: To determine the binding affinity (Kᵢ) of this compound for a target GPCR (e.g., α2A-adrenergic receptor).

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in an assay buffer.

-

Assay Setup (Competition Binding):

-

Prepare a series of dilutions of the unlabeled test compound, this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

In a 96-well plate, add:

-

Receptor membranes (e.g., 10-20 µg protein/well).

-

A fixed concentration of a specific radioligand (e.g., [³H]-Rauwolscine for the α2A receptor) near its Kₔ value.

-

The diluted test compound.

-

-

-

Nonspecific Binding Control: In a separate set of wells, add a high concentration of a known, non-radioactive ligand (e.g., 10 µM yohimbine) to saturate the receptors and determine the amount of non-specific radioligand binding.

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[18]

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Detection: Wash the filters to remove any remaining unbound radioligand. Place the filter mat in a scintillation vial with a scintillation cocktail and count the radioactivity using a scintillation counter.

-

Analysis:

-

Subtract the nonspecific binding counts from all other counts to get specific binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the resulting competition curve to a one-site model to calculate the IC₅₀.

-

Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Protocol 3: Direct Binding Affinity and Thermodynamics via Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kₔ, ΔH, ΔS) of the interaction in a single, label-free experiment.[21][22][23][24]

Objective: To directly measure the binding affinity and thermodynamic parameters of the interaction between this compound and a purified target protein.

Methodology:

-

Sample Preparation:

-

Express and purify the target protein to >95% homogeneity.

-

Prepare the protein (in the sample cell) and the compound (in the syringe) in the exact same buffer (e.g., PBS or HEPES) to minimize heats of dilution. Dialyze the protein against the buffer extensively.

-

Accurately determine the concentrations of both the protein and the compound.

-

-

ITC Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Load the protein solution into the sample cell (typically ~200 µL).

-

Load the compound solution into the injection syringe (typically ~40 µL). The compound concentration should be 10-20 times that of the protein.

-

-

Titration:

-

Perform a series of small, sequential injections (e.g., 20 injections of 2 µL each) of the compound from the syringe into the protein in the sample cell.

-

The instrument measures the minute temperature difference between the sample cell and a reference cell, and the power required to maintain zero temperature difference is recorded. Each injection produces a heat pulse.

-

-

Control Experiment: Perform a control titration by injecting the compound into the buffer alone to measure the heat of dilution.

-

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Integrate the area under each injection peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of compound to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to directly obtain the stoichiometry (n), binding constant (Kₐ, from which Kₔ is calculated), and enthalpy of binding (ΔH). The entropy (ΔS) is calculated automatically.[24]

-

Part 4: Data Presentation and Future Directions

The quantitative data generated from these protocols should be summarized for clear interpretation and comparison.

Table 1: Summary of Expected Quantitative Data

| Assay Platform | Target Example | Primary Metric | Expected Value Range | Interpretation |

| Patch-Clamp | Kv1.3 Channel | IC₅₀ | 1 nM - 10 µM | Potency of channel inhibition |

| Radioligand Binding | α2A-Adrenergic R | Kᵢ | 1 nM - 10 µM | Affinity for receptor binding |

| Isothermal Titration | Purified iNOS | Kₔ | 1 nM - 50 µM | Direct binding affinity |

| Isothermal Titration | Purified iNOS | ΔH (kcal/mol) | -20 to +5 | Enthalpic contribution to binding |

| Isothermal Titration | Purified iNOS | TΔS (kcal/mol) | -5 to +20 | Entropic contribution to binding |

Interpreting the Results:

-

A potent IC₅₀ or a low Kᵢ/Kₔ value (in the nanomolar range) indicates a high-affinity interaction and suggests a promising lead compound.

-

The ITC data provides deep mechanistic insight. A negative ΔH indicates an enthalpy-driven interaction, often dominated by hydrogen bonds and van der Waals forces. A positive TΔS indicates an entropy-driven interaction, often associated with the release of water molecules from the binding interface (the hydrophobic effect).

Future Directions:

Upon successful validation of a primary target, subsequent steps in the drug discovery pipeline include:

-

Lead Optimization: Initiating a medicinal chemistry program to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-